3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a boronic ester group, a fluorinated aromatic ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the boronic ester and the subsequent coupling with the azetidine derivative. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of the boronic ester group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester stands out due to its combination of a boronic ester group, a fluorinated aromatic ring, and an azetidine moiety
Properties
Molecular Formula |
C21H31BFNO5 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
tert-butyl 3-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H31BFNO5/c1-19(2,3)27-18(25)24-11-14(12-24)13-26-15-8-9-17(23)16(10-15)22-28-20(4,5)21(6,7)29-22/h8-10,14H,11-13H2,1-7H3 |
InChI Key |
XHRSXVCMZMAEIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3CN(C3)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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